![molecular formula C9H8N2O B2475849 1-(Pirazolo[1,5-a]piridin-3-il)etanona CAS No. 59942-95-9](/img/structure/B2475849.png)

1-(Pirazolo[1,5-a]piridin-3-il)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

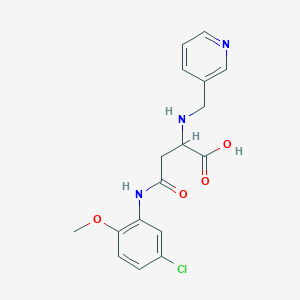

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 59942-95-9 . It has a molecular weight of 160.18 .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, has been achieved through an effective synthesis convention . This involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The InChI code for 1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is 1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical and Chemical Properties Analysis

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Compuestos Farmacológicamente Activos

La subunidad pirazolo[1,5-a]piridina aparece en compuestos que muestran una gama considerable de actividades biológicas . Se utiliza en la síntesis de 6-(pirazolo[1,5-a]piridin-3-il)piridazinonas farmacológicamente activas .

Antimetabolitos en Reacciones Bioquímicas de Purina

Las pirazolo[1,5-a]pirimidinas son análogos de purina y tienen propiedades valiosas como antimetabolitos en la actividad bioquímica de purina .

Actividad Antitripanosómica

Esta clase de compuestos ha atraído un amplio interés farmacéutico debido a su actividad antitripanosómica .

Actividad Antiesquistosomática

Las pirazolo[1,5-a]pirimidinas también exhiben actividad antiesquistosomática .

Inhibidores de la Reductasa HMG-CoA

Se utilizan como inhibidores de la reductasa HMG-CoA .

Inhibidores Selectivos de COX-2

Las pirazolo[1,5-a]pirimidinas se utilizan como inhibidores selectivos de COX-2 .

Inhibidores de la Fosfodiesterasa AMP

Se utilizan como inhibidores de la fosfodiesterasa AMP .

Inhibidores de la Kinasa KDR

Las pirazolo[1,5-a]pirimidinas se utilizan como inhibidores de la kinasa KDR .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

A structurally similar compound, 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1h-pyrazolo[3,4-c]pyridazin-3-amine, has been reported to target the mitogen-activated protein kinase 1 (mapk1) in humans .

Mode of Action

It is likely that it interacts with its target protein in a manner similar to other pyrazolo[1,5-a]pyridine derivatives, which are known to bind to their target proteins and modulate their activity .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, are known to act as antimetabolites in purine biochemical reactions . They have attracted pharmaceutical interest due to their antitrypanosomal activity .

Result of Action

Related compounds have shown significant inhibitory activity in cell proliferation assays .

Análisis Bioquímico

Biochemical Properties

1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone is known to interact with various enzymes, proteins, and other biomolecules. It has beneficial properties as antimetabolites in purine biochemical reactions . It is also known to interact with pyridine N-imine, a key component in many biochemical reactions .

Cellular Effects

Related compounds, such as pyrazolotriazines, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Molecular Mechanism

It is known that the compound interacts with pyridine N-imine, leading to the formation of pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Temporal Effects in Laboratory Settings

Related compounds have shown tunable photophysical properties, suggesting potential changes in the effects of this compound over time .

Metabolic Pathways

Related compounds, such as pyrazolo[5,1-c][1,2,4]triazines, may act as metabolites, suggesting potential involvement in various metabolic pathways .

Propiedades

IUPAC Name |

1-pyrazolo[1,5-a]pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-6-10-11-5-3-2-4-9(8)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFXTDZTIWAORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)methyl]oxan-4-aminehydrochloride](/img/structure/B2475769.png)

![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2475772.png)

![3,4-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2475776.png)

![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)

![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)

![2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide](/img/structure/B2475784.png)

![1-(4-Fluorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2475785.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)